molecular formula C16H15N3O B267987 N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

カタログ番号 B267987
分子量: 265.31 g/mol
InChIキー: UNILMJWZGCRMGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide, also known as BIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been extensively studied for its biological properties.

作用機序

The mechanism of action of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to be involved in cell survival and proliferation. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in different cell types. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, leading to the suppression of inflammation. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential use as an antimicrobial agent.

実験室実験の利点と制限

One of the main advantages of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is its ability to selectively target cancer cells while sparing normal cells, leading to minimal side effects. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, the limitations of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide include its low solubility and stability, which may affect its efficacy in vivo.

将来の方向性

There are several future directions for the research and development of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide and to identify its molecular targets. Moreover, the potential use of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide as a combination therapy with other anti-cancer agents should be explored. Finally, the development of novel formulations and delivery systems for N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide may enhance its therapeutic efficacy and reduce its limitations.
Conclusion
In conclusion, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is a promising synthetic compound that has shown potential therapeutic applications in various fields. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further development. Future studies should focus on optimizing the synthesis method, elucidating the mechanism of action, and exploring its potential use in combination therapy.

合成法

The synthesis of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide involves a multistep process that requires the use of various reagents and solvents. The most commonly used method for the synthesis of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is the reaction of 2-aminobenzimidazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to obtain the final product.

科学的研究の応用

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Several studies have demonstrated the anti-cancer properties of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide in different cancer cell lines. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.

特性

製品名

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

分子式

C16H15N3O

分子量

265.31 g/mol

IUPAC名

N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C16H15N3O/c1-11(20)17-13-8-6-12(7-9-13)10-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChIキー

UNILMJWZGCRMGE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2

正規SMILES

CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。